molecular formula C10H10BrFO3 B11790708 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11790708
M. Wt: 277.09 g/mol
InChI Key: ARILMOVQWQGJAP-UHFFFAOYSA-N
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Description

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a phenoxy group bearing bromine and fluorine at the 4- and 3-positions, respectively. The dioxolane moiety confers moderate polarity, influencing solubility in organic solvents, while the halogen substituents enhance metabolic stability and electronic interactions in biological systems . Potential applications span agrochemicals, enzyme inhibition, and pharmaceutical intermediates, though specific studies on this compound require further exploration.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-[(4-bromo-3-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

ARILMOVQWQGJAP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorophenol with a suitable dioxolane precursor. One common method involves the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of a dioxolane derivative under reflux conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxolane structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit biological activities such as:

  • Antimicrobial Activity : Research indicates that this compound has shown effectiveness against various pathogens, demonstrating potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Properties : In vitro studies have assessed its cytotoxic effects on cancer cell lines, revealing significant inhibition of cell growth at certain concentrations.

Material Science

In material science, this compound is utilized in synthesizing novel materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Inhibition Studies

In vitro studies have shown that this compound can inhibit FAAH with an IC₅₀ value significantly lower than other known inhibitors, indicating its potency as a therapeutic agent.

Cytotoxicity Evaluation

Cell viability assays using various cancer cell lines demonstrated that while some concentrations reduced cell viability, others maintained it without significant toxicity. This highlights its potential for selective therapeutic applications.

Anti-inflammatory Activity

The compound exhibited anti-inflammatory effects by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at low concentrations (1 µM). This suggests its utility in treating neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromofluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Substitution Patterns

2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9)
  • Structural Differences: Features a 5-bromo-2-fluorophenoxy group attached via an ethyl linker (vs. methyl in the target compound).
  • The shifted halogen positions (5-Br, 2-F vs. 4-Br, 3-F) alter steric and electronic profiles, affecting binding to biological targets like cytochrome P450 enzymes .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)
  • Safety data highlight risks associated with halogenated aromatics, including respiratory irritation .

Functional Group Modifications

Azalanstat (HO-1 Inhibitor)
  • Structure: (2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-[((4-aminophenyl)thio)methyl]-1,3-dioxolane .
  • Key Differences: Incorporates imidazole and aminophenylthio groups.
  • Activity : Exhibits potent HO-1 inhibition (IC₅₀ = 4.06 ± 1.8 µM) with >10-fold selectivity over HO-2. The imidazole group coordinates with heme iron, while the dioxolane optimizes steric fit .
QC-57 (HO-1 Selective Inhibitor)
  • Structure : 2-[2-phenylethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane .
  • Activity : Replacing a ketone with dioxolane improved HO-1 selectivity (IC₅₀ = 0.76 ± 0.4 µM vs. 100 µM for HO-2). Demonstrates how dioxolane rings enhance isoform specificity .

Agrochemical Derivatives

Compound D26 (1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
  • Structure : Dioxolane linked to a triazole group and 4-fluorophenyl.
  • Activity: Broad-spectrum fungicide with EC₅₀ = 11.96 ± 0.98 mg/L against Rhizoctonia solani, comparable to difenoconazole (8.93 ± 0.91 mg/L). Molecular docking confirms inhibition of fungal CYP51 P450, a target for ergosterol biosynthesis inhibitors .

Data Tables

Table 2. Structural and Physicochemical Properties

Compound Halogen Substituents Linker/Spacer Key Functional Groups LogP*
Target Compound 4-Br, 3-F (phenoxy) Methyl None ~2.5†
CAS 1443349-96-9 5-Br, 2-F (phenoxy) Ethyl None ~3.0†
D26 4-F (phenyl) Methyl Triazole ~2.8‡

*Predicted using analogous structures.
†Estimated based on bromo/fluoro substitution trends.
‡LogP from similar triazole-containing agrochemicals.

Key Findings and Structure-Activity Relationships (SAR)

  • Linker Length : Ethyl spacers (vs. methyl) increase hydrophobicity, favoring membrane penetration but reducing target specificity .
  • Functional Groups : Imidazole (azalanstat) and triazole (D26) moieties enable coordination with metal ions or hydrogen bonding, critical for enzyme inhibition .
  • Safety : Brominated dioxolanes require stringent handling due to respiratory and dermal hazards .

Biological Activity

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a dioxolane ring and a halogen-substituted phenyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrF O₂
  • Molecular Weight : Approximately 277.09 g/mol
  • Functional Groups : Dioxolane ring, bromo and fluoro substituents on the phenyl group

The presence of bromine and fluorine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Interaction Studies

Research indicates that the compound exhibits significant binding affinity towards certain biological targets. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Study 1: Anticancer Efficacy

In a study focused on leukemia cells, compounds structurally similar to this compound demonstrated significant cytotoxic effects. The IC₅₀ values for growth inhibition were assessed, revealing that these compounds could effectively reduce cell viability at low concentrations .

Study 2: Enzyme Inhibition

Research has explored the enzyme inhibition capabilities of this compound. For instance, it showed promising results in inhibiting specific kinases involved in cancer progression. The presence of halogen substituents was noted to enhance binding affinity and selectivity towards these targets .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerInhibits proliferation in cancer cells
Enzyme InhibitionInhibits specific kinases

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